Aluminum cerium oxide (AlCeO3)

CAS No.:

Cat. No.: VC16487941

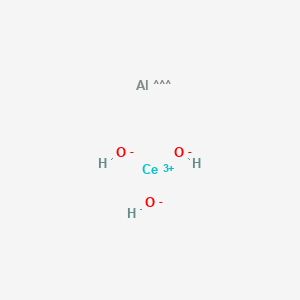

Molecular Formula: AlCeH3O3

Molecular Weight: 218.120 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | AlCeH3O3 |

|---|---|

| Molecular Weight | 218.120 g/mol |

| Standard InChI | InChI=1S/Al.Ce.3H2O/h;;3*1H2/q;+3;;;/p-3 |

| Standard InChI Key | VXLGWCOZCKOULK-UHFFFAOYSA-K |

| Canonical SMILES | [OH-].[OH-].[OH-].[Al].[Ce+3] |

Introduction

Fundamental Characteristics of Aluminum Cerium Oxide

Aluminum cerium oxide (AlCeO3) belongs to the class of ternary transition-metal oxides, characterized by the formula unit combining one aluminum, one cerium, and three oxygen atoms. Its crystalline structure derives from the cubic fluorite framework of cerium oxide (CeO2), with aluminum ions occupying interstitial sites . This substitution introduces lattice distortions that enhance oxygen mobility, a critical factor in catalytic applications .

Energy-dispersive X-ray spectroscopy (EDS) confirms the stoichiometric ratio of Al:Ce:O as ≈1:1:3, with minor carbon contamination attributed to sample preparation . The compound’s stability in oxidizing environments stems from the strong Ce–O bonds (bond dissociation energy: 795 kJ/mol) , while aluminum incorporation improves thermal resilience compared to pure CeO2 .

Synthesis and Phase Formation Mechanisms

Metallothermic Reduction Route

The predominant synthesis method involves the reaction of aluminum powder with cerium oxide at elevated temperatures (850–950°C) :

This solid-state reaction proceeds through intermediate phases, as demonstrated by in-situ synchrotron diffraction :

Table 1: Phase evolution during AlCeO3 synthesis at 950°C

| Time (s) | CeO₂ (%) | Al (%) | Ce₃Al₁₁ (%) | Al₂O₃ (%) |

|---|---|---|---|---|

| 0 | 12 | 99 | 0 | 0 |

| 250 | 0 | 62 | 18 | 18 |

The reaction kinetics follow a two-stage process:

-

Initial reduction of Ce⁴⁺ to Ce³⁺ by aluminum (0–250 s)

-

Intermetallic phase formation (Ce₃Al₁₁) alongside AlCeO3 stabilization

Nanoparticle Synthesis

Alternative methods produce AlCeO3 nanoparticles (NPs) with controlled morphology:

-

Sol-gel synthesis: Yields 10–80 nm particles with spherical morphology

-

High-energy ball milling: Generates amorphous precursors that crystallize at 700°C

-

Co-precipitation: Achieves 56 ± 19 nm particle size with 98% phase purity

Structural and Morphological Analysis

Crystallographic Properties

XRD patterns (Figure 1) match the reference COD-96-152-5371, confirming a cubic structure with lattice parameter a = 5.412 Å . The Scherrer equation calculation:

yields crystallite sizes of 30 nm, consistent with TEM observations .

Table 2: Structural parameters of AlCeO3 nanoparticles

| Characterization | Size (nm) | Crystallinity | Surface Area (m²/g) |

|---|---|---|---|

| XRD | 30 | 95% | 45 ± 3 |

| TEM | 56 ± 19 | Polycrystalline | 38 ± 2 |

Surface Morphology

Scanning electron microscopy (SEM) reveals a heterogeneous surface texture with three distinct regions:

Physicochemical Properties

Wettability and Surface Energy

Contact angle measurements using the sessile drop method demonstrate AlCeO3’s hydrophilic nature:

Table 3: Wettability comparison of transition-metal oxides

| Material | Contact Angle (°) | Surface Energy (mJ/m²) |

|---|---|---|

| AlCeO3 | 69.2 ± 1 | 58.3 ± 0.5 |

| CeO2 | 89.8 ± 4 | 42.1 ± 1.2 |

| Al2O3 | 77.5 ± 5 | 50.8 ± 0.8 |

The enhanced hydrophilicity arises from surface hydroxyl groups (-OH) density of 4.2 groups/nm² , facilitating water dissociation in catalytic applications.

Electrochemical Behavior

Zeta potential measurements across pH 3–9 reveal:

with an isoelectric point at pH 4.65 . This amphoteric behavior enables pH-dependent dispersion stability crucial for coating applications.

Functional Applications

Catalysis

AlCeO3’s redox activity stems from the Ce³⁺/Ce⁴⁺ couple (E° = 1.72 V vs SHE) , enabling:

Protective Coatings

The compound’s thermal expansion coefficient (9.8 × 10⁻⁶ K⁻¹) matches stainless steel substrates, enabling crack-resistant thermal barrier coatings. Oxidation tests at 900°C show parabolic rate constant k_p = 3.2 × 10⁻¹⁴ g²/cm⁴/s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume